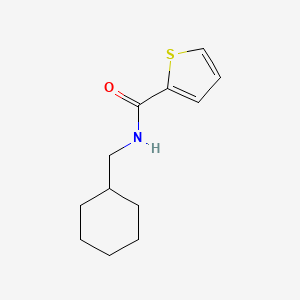![molecular formula C21H22ClFN2O2 B5497872 {4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}(2-pyridinylmethyl)amine hydrochloride](/img/structure/B5497872.png)
{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}(2-pyridinylmethyl)amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}(2-pyridinylmethyl)amine hydrochloride is a chemical compound that has been synthesized for scientific research purposes. It belongs to the class of compounds known as selective serotonin receptor agonists, which have been found to have potential therapeutic applications in the treatment of various neurological and psychiatric disorders. In
作用機序
{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}(2-pyridinylmethyl)amine hydrochloride acts as a selective serotonin receptor agonist, specifically targeting the 5-HT1A and 5-HT1B receptors. Activation of these receptors leads to the release of neurotransmitters such as serotonin, which play a crucial role in the regulation of mood, anxiety, and pain perception. This compound has been found to increase the activity of these receptors, leading to an increase in the release of neurotransmitters and subsequent therapeutic effects.
Biochemical and Physiological Effects:
This compound has been found to have anxiolytic, antidepressant, and analgesic effects in preclinical studies. It has been shown to reduce anxiety-like behavior in animal models, as well as improve depressive-like behavior. It has also been found to have analgesic effects, reducing pain perception in animal models.
実験室実験の利点と制限
One advantage of using {4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}(2-pyridinylmethyl)amine hydrochloride in lab experiments is its selectivity for the 5-HT1A and 5-HT1B receptors, which allows for more targeted research. However, one limitation is that the compound has not yet been tested in clinical trials, so its therapeutic potential in humans is still unknown.
将来の方向性
There are several future directions for research on {4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}(2-pyridinylmethyl)amine hydrochloride. One direction is to further investigate its therapeutic potential in the treatment of neurological and psychiatric disorders, particularly in clinical trials. Another direction is to explore its potential as a tool compound in neuroscience research, as it can be used to selectively activate the 5-HT1A and 5-HT1B receptors. Additionally, future research could focus on developing more efficient synthesis methods for the compound.
合成法
The synthesis of {4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}(2-pyridinylmethyl)amine hydrochloride involves a series of chemical reactions. The starting materials are 4-fluorobenzyl alcohol, 3-methoxybenzyl chloride, and 2-pyridinemethanol. The reaction proceeds via a nucleophilic substitution reaction, where the hydroxyl group of the 2-pyridinemethanol attacks the chloride of the 3-methoxybenzyl chloride. The resulting intermediate is then reacted with the 4-fluorobenzyl alcohol to form the final product. The product is then purified using various techniques such as column chromatography and recrystallization.
科学的研究の応用
{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}(2-pyridinylmethyl)amine hydrochloride has been found to have potential therapeutic applications in the treatment of various neurological and psychiatric disorders. It acts as a selective serotonin receptor agonist, specifically targeting the 5-HT1A and 5-HT1B receptors. These receptors are involved in the regulation of mood, anxiety, and pain perception. This compound has been found to have anxiolytic, antidepressant, and analgesic effects in preclinical studies.
特性
IUPAC Name |
1-[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]-N-(pyridin-2-ylmethyl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O2.ClH/c1-25-21-12-17(13-23-14-19-4-2-3-11-24-19)7-10-20(21)26-15-16-5-8-18(22)9-6-16;/h2-12,23H,13-15H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWHIRWMBAPKWKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CNCC2=CC=CC=N2)OCC3=CC=C(C=C3)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[5-(4-pyridinyl)pyrazolo[1,5-a]pyrimidin-7-yl]-3-piperidinecarboxamide](/img/structure/B5497792.png)
![3-(4-bromobenzyl)-5-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-2,4-imidazolidinedione](/img/structure/B5497796.png)
![4-[(dimethylamino)methyl]-1-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-4-azepanol](/img/structure/B5497799.png)
![4-(5-{[5-[4-(dimethylamino)phenyl]-6-(ethoxycarbonyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5497804.png)

![2-(2,5-dimethylphenyl)-N-[4-(4-pyridinylmethyl)phenyl]acetamide](/img/structure/B5497832.png)
![N-(4-methylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B5497834.png)

![4-(1-benzofuran-5-ylmethyl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecane](/img/structure/B5497854.png)
![N-[2-(dimethylamino)ethyl]-N-methyl-1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5497856.png)

![2-[4-(3,4-dichlorophenyl)-1-piperazinyl]acetamide](/img/structure/B5497870.png)
![3-(4-fluorophenyl)-7-(2-furyl)-2-(methoxymethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5497885.png)
![5-[(isopropylamino)sulfonyl]-3'-(1-methoxyethyl)biphenyl-3-carboxylic acid](/img/structure/B5497894.png)